

KDM5-C70: A Comparative Analysis of its Selectivity Profile Against Histone Demethylases

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Compound of Interest

Compound Name: Kdm5-C70

Cat. No.: B608320

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KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 (also known as JARID1) family of histone demethylases.[1][2] As a pro-drug, **KDM5-C70** is the ethyl ester derivative of the active compound KDM5-C49, designed to enhance cellular uptake.[3] The KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression through the removal of di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), marks typically associated with active gene transcription.[4][5][6] Given the therapeutic interest in targeting histone demethylases for diseases like cancer, understanding the selectivity profile of an inhibitor is paramount.[7][8] This guide provides a detailed comparison of **KDM5-C70**'s activity against other demethylases, supported by experimental data and protocols.

Quantitative Selectivity Profile

The inhibitory activity of **KDM5-C70** and its parent compound, KDM5-C49, has been quantified against various histone demethylase subfamilies. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), demonstrates a high degree of selectivity for the KDM5 family over other related enzymes such as the KDM4 and KDM6 families.

Target Demethylase	KDM5-C70 IC50 (μM)	KDM5-C49 IC50 (μM)	Notes
KDM5A (JARID1A)	0.3[9]	0.04[10]	Potent inhibition within the KDM5 family.
KDM5B (JARID1B)	0.3[9]	0.16[10]	Potent inhibition within the KDM5 family.
KDM5C (JARID1C)	0.58[9]	0.1[10]	Potent inhibition within the KDM5 family.
KDM6A (UTX)	>100	>100	High selectivity against the KDM6 family.
KDM6B (JMJD3)	>100	>100	High selectivity against the KDM6 family.
KDM4A (JMJD2A)	>100	>100	High selectivity against the KDM4 family.
KDM4C (JMJD2C)	>100	>100	High selectivity against the KDM4 family.

Note: **KDM5-C70** is a cell-permeable ester prodrug of KDM5-C49. In vitro biochemical assays often use the active compound, KDM5-C49. The ester modification in **KDM5-C70** can lead to a 9- to 20-fold reduction in in vitro inhibitory activity compared to KDM5-C49.[11]

Experimental Methodologies

The determination of the selectivity profile of **KDM5-C70** and its analogues involves robust biochemical assays. The primary methods used are enzyme-coupled assays that measure the product of the demethylation reaction.

1. Formaldehyde-Dehydrogenase (FDH)-Coupled Enzyme Assay:

This is a continuous spectrophotometric assay used to measure the activity of JmjC domain-containing demethylases. The demethylation of a histone peptide substrate (e.g., H3K4me3) by a KDM5 enzyme produces formaldehyde as a byproduct. The FDH enzyme then catalyzes the oxidation of this formaldehyde, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

- Protocol Outline:
 - Recombinant human KDM5B catalytic domain is expressed and purified.
 - The assay is performed in a buffer containing a histone H3 peptide substrate (e.g., H3(1-21)K4me2).[\[12\]](#)
 - The reaction mixture includes the KDM5 enzyme, the peptide substrate, co-factors (Fe(II) and 2-oxoglutarate), and the coupling enzyme system (FDH and NAD⁺).
 - The inhibitor (KDM5-C49) is added at varying concentrations to determine its effect on the reaction rate.
 - The rate of NADH production is measured kinetically by monitoring the change in absorbance at 340 nm.
 - IC₅₀ values are calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.[\[12\]](#)

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):

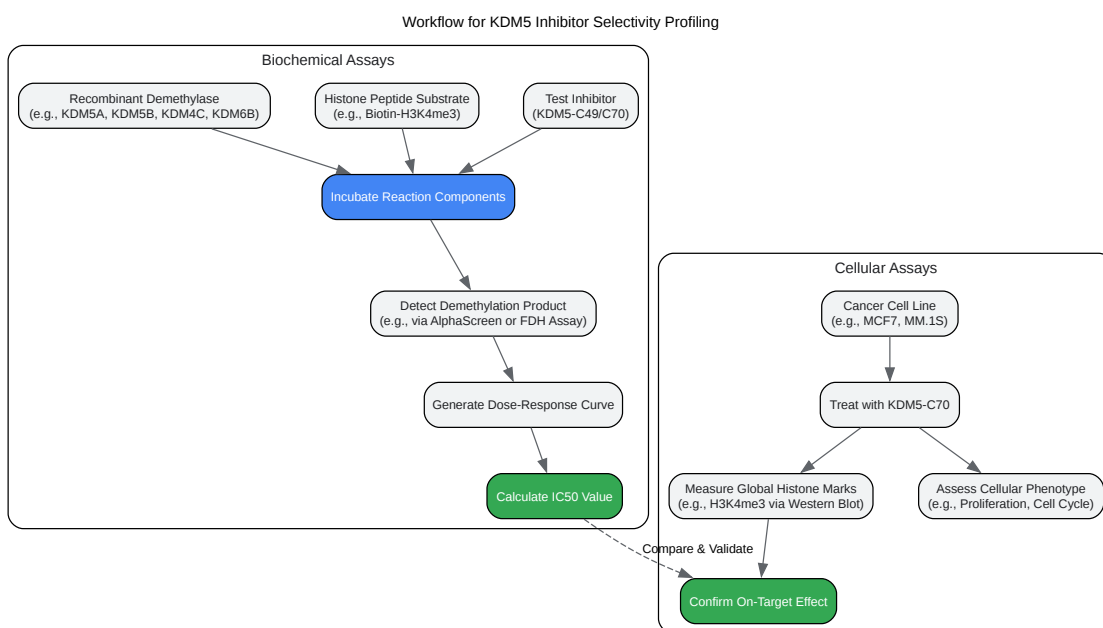
This bead-based assay is a highly sensitive method for detecting biomolecular interactions. For demethylase activity, it is configured to detect the change in the methylation state of a biotinylated histone peptide substrate.

- Protocol Outline:
 - The demethylation reaction is carried out with the KDM enzyme, a biotinylated H3K4me3 peptide substrate, and the inhibitor at various concentrations.

- After the enzymatic reaction, the detection mixture is added. This includes streptavidin-coated Donor beads and anti-H3K4me2 antibody-conjugated Acceptor beads.
- The Donor beads bind to the biotin tag on the peptide substrate. If the substrate has been demethylated to H3K4me2, the Acceptor beads will bind to this modified epitope.
- When a Donor and Acceptor bead are brought into close proximity, excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
- The strength of the signal is proportional to the amount of demethylated product. IC50 values are determined by measuring the signal across a range of inhibitor concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the selectivity profile of a KDM5 inhibitor like **KDM5-C70**.



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Caption: Workflow for assessing the biochemical and cellular selectivity of KDM5 inhibitors.

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References

- 1. KDM5-C70 | Histone Demethylase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. allgenbio.com [allgenbio.com]
- 4. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Regulation in the KDM5 Family of Histone Demethylases - Danica Fujimori [grantome.com]
- 9. KDM5-C70 Datasheet DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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